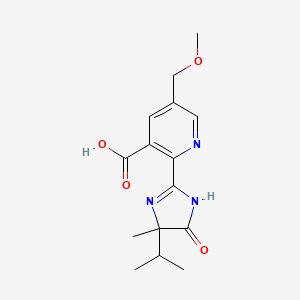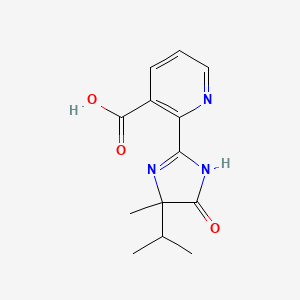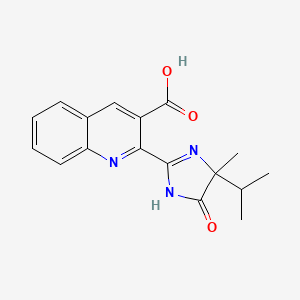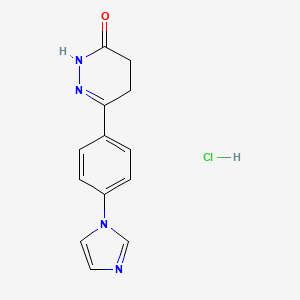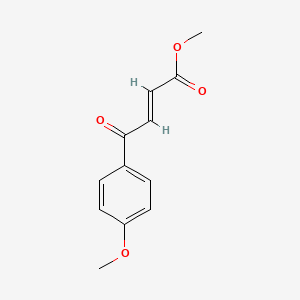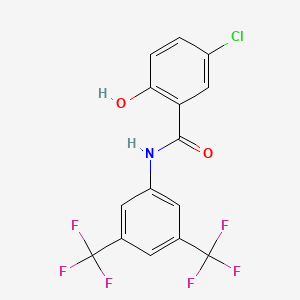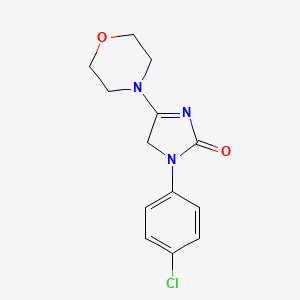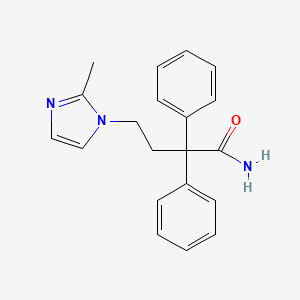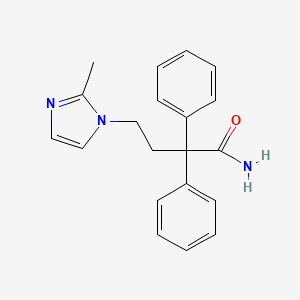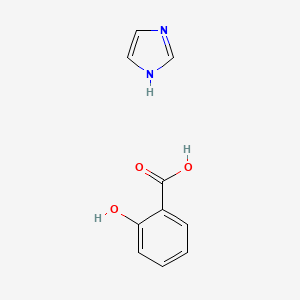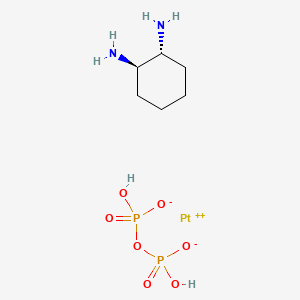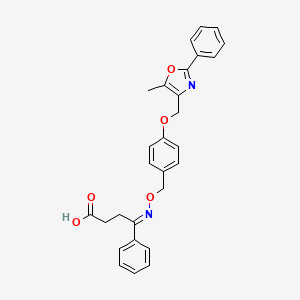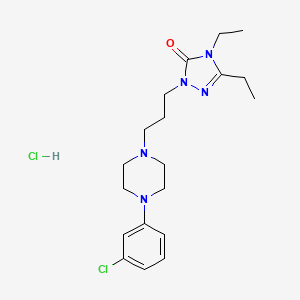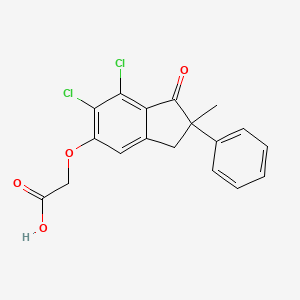
Indacrinone
Vue d'ensemble
Description
L'indacrinone est un diurétique de l'anse principalement utilisé pour gérer l'hypertension et l'œdème associés à l'insuffisance cardiaque, la cirrhose du foie et les maladies rénales. Contrairement aux autres diurétiques, l'this compound possède une propriété unique qui diminue la réabsorption de l'acide urique, ce qui la rend bénéfique pour les patients atteints de goutte .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'indacrinone implique plusieurs étapes clés :
Acylation de Friedel-Crafts : Le processus commence par l'acylation du 2,3-dichloroanisole en utilisant du chlorure de phénylacétyle, ce qui donne du 2,3-dichloro-4-phénylacétylanisole.
Réaction de Mannich : Ce composé intermédiaire subit une réaction de Mannich avec du tétraméthyldiaminométhane, formant un produit d'élimination β-hydride.
Cyclisation : Une cyclisation intramoléculaire catalysée par un acide produit la structure indanone.
O-Déméthylation : Le groupe phénol est ensuite déméthylé en conditions acides.
Alkylation : La dernière étape implique l'alkylation avec de l'acide iodoacétique et de l'iodure de méthyle pour donner l'this compound.
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Types de réactions :
Oxydation : L'this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle phénolique.
Réduction : Le groupe carbonyle dans la structure indanone peut être réduit pour former des dérivés d'alcool.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Produits majeurs :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés d'alcool.
Substitution : Divers dérivés d'this compound substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les effets de la chiralité sur l'activité des médicaments.
Biologie : Investigée pour ses effets sur les mécanismes de transport ionique cellulaire.
Médecine : Étudiée pour son potentiel dans le traitement de pathologies comme l'hypertension, l'œdème et la goutte.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant le cotransporteur sodium-potassium-chlorure dans la branche ascendante épaisse de l'anse de Henlé. Cette inhibition entraîne une augmentation de l'excrétion du sodium, du chlorure et de l'eau, ce qui réduit le volume sanguin et la pression. Le composé favorise également l'excrétion de l'acide urique, ce qui est bénéfique pour les patients atteints de goutte .
Composés similaires :
Furosémide : Un autre diurétique de l'anse, mais il augmente la réabsorption de l'acide urique.
Bumetanide : Mécanisme similaire, mais plus puissant et de plus courte durée d'action.
Torsemide : Durée d'action plus longue et moins susceptible de provoquer une hypokaliémie.
Unicité de l'this compound : La propriété unique de l'this compound de diminuer la réabsorption de l'acide urique la distingue des autres diurétiques de l'anse. Cela la rend particulièrement utile pour les patients atteints à la fois d'hypertension et de goutte, offrant un double avantage thérapeutique .
Applications De Recherche Scientifique
Indacrinone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of chirality on drug activity.
Biology: Investigated for its effects on cellular ion transport mechanisms.
Medicine: Studied for its potential in treating conditions like hypertension, edema, and gout.
Industry: Used in the development of new diuretic drugs with improved efficacy and reduced side effects.
Mécanisme D'action
Indacrinone exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure. The compound also promotes the excretion of uric acid, which is beneficial for patients with gout .
Comparaison Avec Des Composés Similaires
Furosemide: Another loop diuretic but increases uric acid reabsorption.
Bumetanide: Similar mechanism but more potent and shorter duration of action.
Torsemide: Longer duration of action and less likely to cause hypokalemia.
Uniqueness of Indacrinone: this compound’s unique property of decreasing uric acid reabsorption sets it apart from other loop diuretics. This makes it particularly useful for patients with both hypertension and gout, providing a dual therapeutic benefit .
Propriétés
IUPAC Name |
2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWVSHZYDOZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866624 | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56049-88-8, 57296-63-6 | |
| Record name | (±)-Indacrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56049-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indacrinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056049888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indacrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(6,7-dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDACRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B926Y9U4QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
